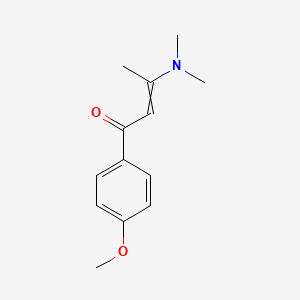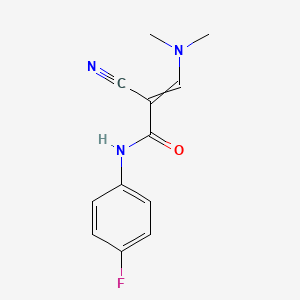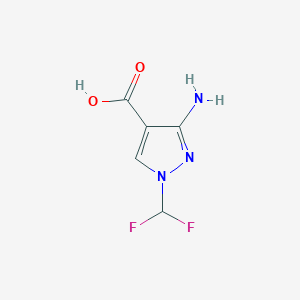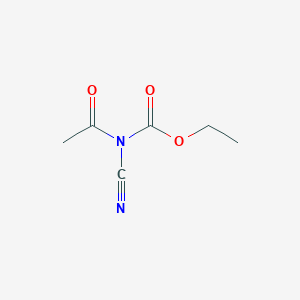
3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one: is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with dimethylamine and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzophenone.
Reduction: Formation of 3-(dimethylamino)-1-(4-methoxyphenyl)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-1-phenylbut-2-en-1-one: Lacks the methoxy group, which may affect its reactivity and interactions.
3-(Dimethylamino)-1-(4-hydroxyphenyl)but-2-en-1-one: Contains a hydroxy group instead of a methoxy group, leading to different hydrogen bonding capabilities.
3-(Dimethylamino)-1-(4-chlorophenyl)but-2-en-1-one: The presence of a chlorine atom can influence the compound’s electronic properties and reactivity.
Uniqueness
The presence of the methoxy group in 3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one imparts unique electronic and steric properties, making it distinct from its analogs. This can result in different reactivity patterns and interactions with biological targets, highlighting its potential for specialized applications.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C13H17NO2/c1-10(14(2)3)9-13(15)11-5-7-12(16-4)8-6-11/h5-9H,1-4H3 |
InChIキー |
DJUXTNBTJAWVTB-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740792.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740794.png)
![2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11740797.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740818.png)
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740823.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740832.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11740852.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740866.png)

![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740877.png)


